molecular formula C8H18NO4P B1600023 Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester CAS No. 3842-86-2

Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester

Cat. No.: B1600023
CAS No.: 3842-86-2
M. Wt: 223.21 g/mol
InChI Key: SPNSSEKVTXYNNH-UHFFFAOYSA-N
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Description

Diethyl N,N-dimethylcarbamoylmethylphosphonate is an organophosphorus compound with a variety of applications in chemical synthesis and industrial processes. This compound is characterized by its unique structure, which includes both carbamoyl and phosphonate functional groups, making it a versatile reagent in organic chemistry.

Scientific Research Applications

Diethyl N,N-dimethylcarbamoylmethylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other organophosphorus compounds.

    Biology: This compound is utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

    Industry: Diethyl N,N-dimethylcarbamoylmethylphosphonate is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound is not clear without additional context. Compounds with similar structures can have a variety of mechanisms depending on their use in biological or chemical systems .

Future Directions

Research into new organic compounds and their potential applications is ongoing. While specific future directions for “diethyl N,N-dimethylcarbamoylmethylphosphonate” are not available, similar compounds are being explored for uses in areas like surfactant synthesis and ionic liquid properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with N,N-dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of catalysts and advanced purification techniques also plays a crucial role in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl N,N-dimethylcarbamoylmethylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl or phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted carbamoyl phosphonates, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl N,N-dimethylcarbamoylmethylphosphonate: Known for its versatility in chemical synthesis.

    N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent with a different functional group structure.

    Dimethylacetamide (DMAc): Used as a solvent in organic synthesis with different chemical properties.

Uniqueness

Diethyl N,N-dimethylcarbamoylmethylphosphonate stands out due to its dual functional groups, which provide unique reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-diethoxyphosphoryl-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO4P/c1-5-12-14(11,13-6-2)7-8(10)9(3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSSEKVTXYNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456225
Record name diethyl N,N-dimethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-86-2
Record name diethyl N,N-dimethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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